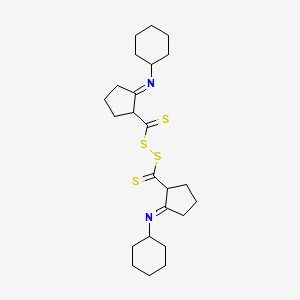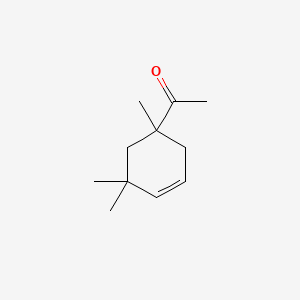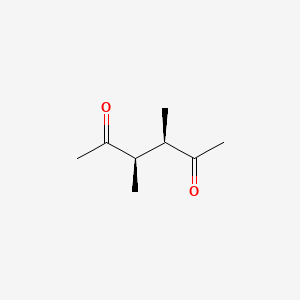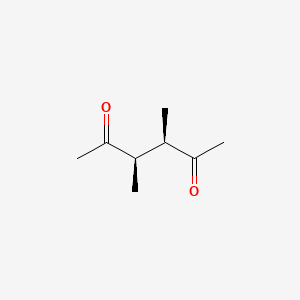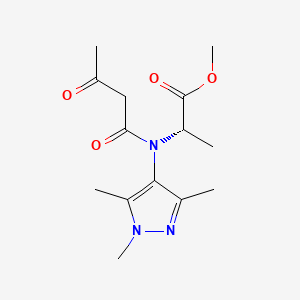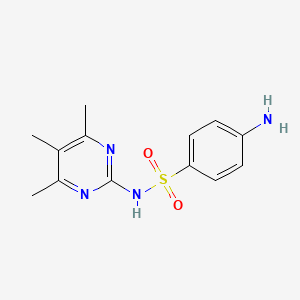
Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- is a chemical compound with the molecular formula C13H16N4O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide group and a pyrimidinyl group with three methyl substitutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- typically involves the reaction of 4-amino-benzenesulfonamide with 4,5,6-trimethyl-2-chloropyrimidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the pyrimidinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase. This inhibition disrupts the production of folate, which is essential for bacterial DNA synthesis and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfadiazine: 4-amino-N-(2-pyrimidinyl)benzenesulfonamide
Sulfamerazine: 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Sulfamethazine: 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- is unique due to its specific substitution pattern on the pyrimidinyl ring. The presence of three methyl groups at positions 4, 5, and 6 enhances its lipophilicity and may influence its biological activity and pharmacokinetic properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
5433-64-7 |
|---|---|
Molekularformel |
C13H16N4O2S |
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
4-amino-N-(4,5,6-trimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H16N4O2S/c1-8-9(2)15-13(16-10(8)3)17-20(18,19)12-6-4-11(14)5-7-12/h4-7H,14H2,1-3H3,(H,15,16,17) |
InChI-Schlüssel |
OPYDAKQSRXYIRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N=C1C)NS(=O)(=O)C2=CC=C(C=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


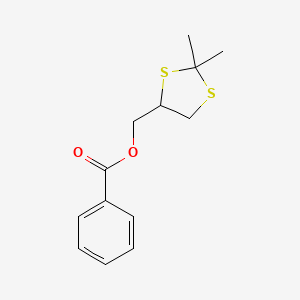
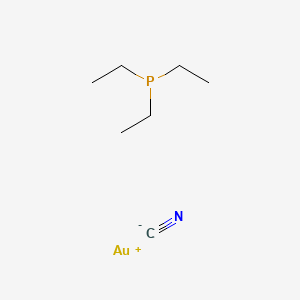

![[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B12807209.png)
![4-Bromo-[1,3]dioxol-2-one](/img/structure/B12807213.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane](/img/structure/B12807219.png)
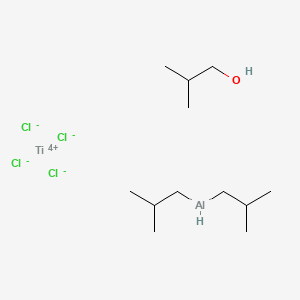
![Ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B12807228.png)
